molecular formula C12H17NO B13145702 Methyl[(4-methyl-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]amine

Methyl[(4-methyl-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]amine

Cat. No.: B13145702
M. Wt: 191.27 g/mol
InChI Key: UXBXSGZDJCQFBB-UHFFFAOYSA-N
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Description

Methyl[(4-methyl-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]amine is a bicyclic amine derivative with a benzopyran scaffold. The core structure consists of a 3,4-dihydro-2H-1-benzopyran ring substituted with a methyl group at the 4-position and a methylamine moiety attached via a methylene bridge.

For instance, 4-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine (C₁₀H₁₃NO, MW 163.22) serves as the parent amine . The target compound likely derives from this structure via N-methylation, resulting in a molecular formula of ~C₁₁H₁₅NO. Such derivatives are often intermediates in pharmaceutical synthesis, particularly in kinase inhibitor development .

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

N-methyl-1-(4-methyl-2,3-dihydrochromen-4-yl)methanamine

InChI

InChI=1S/C12H17NO/c1-12(9-13-2)7-8-14-11-6-4-3-5-10(11)12/h3-6,13H,7-9H2,1-2H3

InChI Key

UXBXSGZDJCQFBB-UHFFFAOYSA-N

Canonical SMILES

CC1(CCOC2=CC=CC=C21)CNC

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of Methyl[(4-methyl-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]amine typically involves:

  • Construction of the benzopyran (chroman) ring core, often via cyclization reactions or starting from substituted phenols and appropriate aldehydes or ketones.
  • Introduction of the methyl substituent at C-4, which may be achieved by alkylation or by using substituted precursors.
  • Installation of the amine group at the 4-position, commonly through reductive amination or nucleophilic substitution on a suitable leaving group.

Specific Synthetic Routes and Conditions

Reductive Amination of Benzopyran Aldehydes

One common approach involves the synthesis of a benzopyran aldehyde intermediate, followed by reductive amination with methylamine or substituted amines to yield the target amine derivative.

  • Step 1: Synthesis of 4-methyl-3,4-dihydro-2H-1-benzopyran-4-carbaldehyde (or a similar aldehyde derivative). This intermediate can be prepared by known literature methods involving phenolic precursors and aldehyde-functionalized side chains.
  • Step 2: Reductive amination with methylamine or methyl-substituted benzylamine derivatives under mild reducing conditions (e.g., sodium cyanoborohydride or catalytic hydrogenation). This step introduces the amine group at the 4-position via formation and reduction of an imine intermediate.
  • Step 3: Purification and isolation of the amine product.

This method was exemplified in a study where 2,2-dimethyl-2H-chromene-6-carbaldehyde was subjected to reductive amination with primary amines, followed by methylation to obtain analogues structurally related to the target compound.

Nucleophilic Substitution on Halogenated Benzopyran Intermediates

Another approach involves preparing a halogenated benzopyran intermediate (e.g., 4-bromo-4-methylchroman), which then undergoes nucleophilic substitution with methylamine to install the amine group.

  • Step 1: Halogenation of the benzopyran ring at the 4-position using reagents such as N-bromosuccinimide (NBS) or other halogen sources.
  • Step 2: Reaction of the halogenated intermediate with methylamine under nucleophilic substitution conditions to replace the halogen with the amine.
  • Step 3: Work-up and purification to isolate the amine product.

Reaction Conditions and Optimization

  • Solvents: Ethanol, ethyl acetate, or other polar solvents are commonly used for reductive amination and nucleophilic substitution steps.
  • Temperature: Reflux conditions (~80 °C) are often employed to drive the reactions to completion, especially in reductive amination.
  • Reagents:
    • Reducing agents such as sodium cyanoborohydride or catalytic hydrogenation setups.
    • Methylamine or substituted amines as nucleophiles.
    • Halogenating agents for intermediate preparation.
  • Catalysts: Palladium complexes or lanthanide salts may be used to enhance reaction rates and selectivity in advanced synthetic routes.

Stereochemical Considerations

  • The 4-position of the benzopyran ring is a stereogenic center.
  • Diastereoselectivity can be influenced by the choice of nucleophile and reaction conditions, as observed in related isoquinoline derivatives where methylmagnesium chloride gave trans diastereomers preferentially.
  • Stereochemical control is critical for biological activity and can be confirmed by NMR and X-ray crystallography.

Data Table: Summary of Key Preparation Methods

Method Key Steps Reagents/Conditions Advantages References
Reductive Amination Aldehyde + Methylamine + Reducing agent NaBH3CN or catalytic H2, EtOH, reflux Mild, straightforward
Nucleophilic Substitution Halogenated benzopyran + Methylamine NBS for halogenation, then nucleophilic amination Regioselective, scalable
Catalytic C–N Bond Formation Benzopyran with leaving group + Amine Pd catalyst, ligands, controlled conditions High selectivity, stereocontrol

Research Findings and Optimization Insights

  • Reaction Efficiency: Reductive amination yields are generally good (>70%), with reaction times around 4 hours at reflux.
  • Selectivity: Choice of nucleophile and protecting groups affects diastereoselectivity and purity of the final amine.
  • Purification: Silica gel chromatography and recrystallization are standard for isolating pure amine derivatives.
  • Biological Relevance: Compounds synthesized via these routes have been tested for antimicrobial and pharmacological activities, underscoring the importance of stereochemical purity.

Chemical Reactions Analysis

Types of Reactions

Methyl[(4-methyl-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the amine group can be replaced by other nucleophiles like halides or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halides, thiols, and other nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or oxides.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Formation of substituted benzopyran derivatives.

Scientific Research Applications

Methyl[(4-methyl-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of Methyl[(4-methyl-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzopyran-Based Amines

4-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine (C₁₀H₁₃NO)
  • Key Features : The simplest analog, lacking the methyl group on the amine.
  • Properties : MW 163.22; used as a precursor for N-functionalized derivatives .
(4R)-8-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine Hydrochloride (C₁₀H₁₄ClNO)
  • Key Features : Chiral variant with a methyl group at the 8-position and a hydrochloride salt.
  • Properties : MW 199.68; highlights the role of stereochemistry in physicochemical stability .
(4R)-6-Ethyl-3,4-dihydro-2H-1-benzopyran-4-amine Hydrochloride
  • Key Features : Ethyl substituent at the 6-position, demonstrating how alkyl chain length influences solubility and steric effects .

Pyran and Tetrahydrofuran Derivatives

[(4-Ethyltetrahydro-2H-pyran-4-yl)methyl]amine (C₈H₁₇NO)
  • Key Features : Pyran-based analog with an ethyl substituent.
  • Properties : MW 143.23; illustrates reduced aromaticity compared to benzopyran derivatives, affecting electronic properties .
N-Methyltetrahydro-2H-pyran-4-amine (C₆H₁₃NO)
  • Key Features : Simplified pyran scaffold with N-methylation.
  • Properties : MW 115.17; highlights the impact of heterocyclic ring size on basicity .
{[4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amine Hydrochloride (C₁₄H₂₂ClNO₃)
  • Key Features : Aryl-substituted pyran with methoxy groups, enhancing lipophilicity.
  • Properties : MW 287.78; demonstrates the utility of aromatic substituents in modulating receptor binding .

Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound (Inferred) ~C₁₁H₁₅NO ~165.24 4-Me benzopyran, N-Me Intermediate for kinase inhibitors
4-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine C₁₀H₁₃NO 163.22 4-Me benzopyran, NH₂ Parent amine, precursor
(4R)-8-Me variant (HCl salt) C₁₀H₁₄ClNO 199.68 8-Me, chiral center Enhanced stability via salt formation
[(4-Ethyltetrahydro-2H-pyran-4-yl)methyl]amine C₈H₁₇NO 143.23 Ethyl-pyran, NH₂ Reduced aromaticity
N-Methyltetrahydro-2H-pyran-4-amine C₆H₁₃NO 115.17 Pyran, N-Me Simplified scaffold for SAR studies

Biological Activity

Methyl[(4-methyl-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]amine, also known by its CAS number 2006865-15-0, is a compound with potential biological activity that has garnered attention in recent research. This article delves into its biological properties, mechanisms of action, and relevant studies that highlight its efficacy in various biological contexts.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₄H₂₁NO
Molecular Weight219.32 g/mol
CAS Number2006865-15-0
StructureChemical Structure

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Preliminary studies suggest that compounds related to benzopyran structures exhibit antioxidant properties, which may help mitigate oxidative stress in cells.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, such as tyrosinase, which is crucial in melanin synthesis. This inhibition can be beneficial in treating hyperpigmentation disorders.

Case Studies and Research Findings

  • Tyrosinase Inhibition : A study investigated the inhibitory effects of benzopyran derivatives on tyrosinase activity. The results indicated that certain analogs effectively reduced melanin production by inhibiting intracellular tyrosinase activity in B16F10 murine melanoma cells. This compound showed promising results similar to established inhibitors like kojic acid .
  • Cytotoxicity Assessments : In evaluating the cytotoxic effects of related compounds on B16F10 cells, it was found that certain derivatives did not exhibit significant cytotoxicity at concentrations up to 20 µM over 48 and 72 hours. This suggests a favorable safety profile for further therapeutic development .
  • Antioxidant Studies : Related compounds have been tested for their antioxidant capabilities. The antioxidant efficacy was assessed through various assays, indicating significant potential for protecting cells from oxidative damage .

Comparative Analysis of Related Compounds

To contextualize the biological activity of this compound, a comparison with similar benzopyran derivatives is useful:

CompoundTyrosinase InhibitionCytotoxicity (20 µM)Antioxidant Activity
Methyl[(4-methyl-3,4-dihydro-2H-benzopyran)ModerateLowHigh
Kojic AcidHighLowModerate
Other Benzopyran DerivativesVariableLow to ModerateHigh

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